Fmoc-Lys-OH hydrochloride

Beschreibung

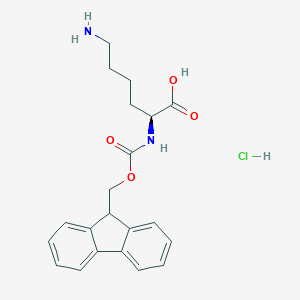

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4.ClH/c22-12-6-5-11-19(20(24)25)23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25);1H/t19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVMZFAIUUXYFGY-FYZYNONXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474495 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-lysine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139262-23-0 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-lysine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-6-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of Fmoc-Lys-OH Hydrochloride in Biochemical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Fmoc-L-lysine hydrochloride (Fmoc-Lys-OH·HCl) and its derivatives are fundamental building blocks in the field of biochemistry, particularly in the chemical synthesis of peptides. The strategic use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group allows for the controlled and sequential addition of lysine residues into a growing peptide chain, a process central to solid-phase peptide synthesis (SPPS). This guide provides an in-depth overview of the applications of Fmoc-Lys-OH·HCl, detailed experimental protocols, and the biochemical significance of incorporating lysine into peptides, tailored for professionals in research and drug development.

Core Applications in Biochemistry

The primary application of Fmoc-Lys-OH·HCl is in Fmoc-based solid-phase peptide synthesis (SPPS) . This method is widely adopted for its efficiency, use of mild reaction conditions, and suitability for automation. Lysine, with its primary amino group on the side chain, is a crucial amino acid in many biologically active peptides, contributing to the peptide's charge, solubility, and providing a site for post-synthesis modifications.

To prevent unwanted reactions at the side chain's epsilon-amino (Nε) group during peptide synthesis, it is typically protected with an orthogonal protecting group, most commonly the tert-butyloxycarbonyl (Boc) group. This gives rise to the more frequently used derivative, Fmoc-Lys(Boc)-OH . The principle of orthogonality is key: the Nα-Fmoc group is labile to mild bases (like piperidine), while the Nε-Boc group is stable under these conditions but is readily removed with acids (like trifluoroacetic acid, TFA) during the final cleavage of the peptide from the solid support.

Beyond the synthesis of linear peptides, Fmoc-lysine derivatives with different orthogonal protecting groups on the side chain, such as the 4-methyltrityl (Mtt) or the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group, are indispensable for creating more complex peptide architectures. These groups can be selectively removed while the peptide is still on the solid support, allowing for:

-

Synthesis of branched peptides : A second peptide chain can be synthesized on the lysine side chain.

-

Peptide cyclization : The side chain can be used to form a cyclic peptide with another part of the peptide.

-

Bioconjugation : The exposed side-chain amine can be modified with molecules such as fluorescent dyes, polyethylene glycol (PEG), or cytotoxic drugs for peptide-drug conjugates.

Fmoc-Lys-OH·HCl and its derivatives are also utilized in the development of peptide-based therapeutics, including vaccines and drug delivery systems. The ability to specifically incorporate and modify lysine residues is invaluable for enhancing the therapeutic properties of peptides, such as their stability, solubility, and biological activity.

Quantitative Data Summary

The quality and purity of Fmoc-protected amino acids are critical for the successful synthesis of peptides. High purity ensures that the final peptide product has the correct sequence and stereochemistry, minimizing the formation of truncated or modified impurities that can complicate purification and affect biological activity.

Table 1: Purity Specifications for Fmoc-Lysine Derivatives

| Compound | Typical Purity (by HPLC) | Enantiomeric Purity (L-isomer) | Reference |

| Fmoc-Lys(Boc)-OH | ≥99% | ≥99.8% | |

| Fmoc-Lys-OH·HCl | ≥99.5% (Chiral HPLC) | Not specified, but high |

The efficiency of peptide synthesis is often assessed by the purity of the crude peptide after cleavage from the resin. The following table provides examples of crude peptide purities achieved in syntheses utilizing orthogonally protected Fmoc-lysine derivatives.

Table 2: Crude Purity of Peptides Synthesized Using Microwave-Enhanced Fmoc-SPPS

| Peptide Description | Orthogonally Protected Lysine Used | Crude Purity |

| Lactoferricin-lactoferrampin antimicrobial peptide (branched) | Fmoc-Lys(ivDde)-OH | 77% |

| Histone H2B-1A fragment conjugated to a ubiquitin fragment (branched) | Fmoc-Lys(ivDde)-OH | 75% |

| Tetra-branched antifreeze peptide analog | Fmoc-Lys(ivDde)-OH | 71% |

Detailed Experimental Protocols

The following are generalized protocols for the use of Fmoc-lysine derivatives in manual solid-phase peptide synthesis.

Protocol 1: Standard Fmoc-SPPS Cycle for Incorporation of Fmoc-Lys(Boc)-OH

This protocol outlines a single cycle of deprotection and coupling on a 0.1 mmol scale.

1. Resin Preparation:

- Place 100-250 mg of a suitable resin (e.g., Rink Amide resin for a C-terminal amide) in a synthesis vessel.

- Add 5 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for at least 1-2 hours at room temperature with gentle agitation.

- Drain the DMF from the vessel.

2. Fmoc Deprotection:

- Add 5 mL of 20% piperidine in DMF to the resin.

- Agitate for 3 minutes, then drain the solution.

- Add another 5 mL of 20% piperidine in DMF and agitate for 10-15 minutes to ensure complete removal of the Fmoc group.

- Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

3. Amino Acid Coupling:

- In a separate vial, dissolve Fmoc-Lys(Boc)-OH (0.4 mmol, 4 equivalents) and a coupling agent such as HBTU (0.38 mmol, 3.8 equivalents) in 3 mL of DMF.

- Add diisopropylethylamine (DIEA) (0.8 mmol, 8 equivalents) to the vial to activate the amino acid. Allow the mixture to pre-activate for 2-5 minutes.

- Add the activated amino acid solution to the resin.

- Agitate the mixture for 1-2 hours at room temperature to allow for complete coupling.

- Drain the coupling solution and wash the resin thoroughly with DMF (3 x 5 mL).

This cycle is repeated for each amino acid in the peptide sequence.

Protocol 2: Synthesis of a Branched Peptide using Fmoc-Lys(ivDde)-OH

This protocol describes the steps for selective deprotection of the lysine side chain and subsequent peptide elongation.

1. Incorporation of Fmoc-Lys(ivDde)-OH:

- Follow the standard Fmoc-SPPS cycle (Protocol 1) to incorporate Fmoc-Lys(ivDde)-OH into the desired position in the peptide chain.

- Continue with the synthesis of the main peptide chain to the N-terminus.

2. Selective ivDde Deprotection:

- Wash the peptide-resin with DMF.

- Prepare a solution of 2-5% hydrazine in DMF.

- Add the hydrazine solution to the resin and agitate for 3-10 minutes. Repeat this step 2-3 times until the deprotection is complete.

- Wash the resin thoroughly with DMF to remove residual hydrazine.

3. Side-Chain Peptide Elongation:

- Starting from the now free ε-amino group of the lysine residue, begin a new series of Fmoc-SPPS cycles (as in Protocol 1, steps 2 and 3) to build the second peptide chain.

4. Final Cleavage and Global Deprotection:

- Once the synthesis is complete, wash the peptide-resin with dichloromethane (DCM).

- Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

- Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups (like Boc).

- Filter the resin and collect the filtrate containing the peptide.

- Precipitate the crude peptide by adding it to cold diethyl ether.

- Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum. The crude peptide can then be purified by reverse-phase HPLC.

Key Biochemical Pathways and Concepts

The incorporation of lysine into peptides is biochemically significant due to its versatile side chain, which plays a critical role in protein structure and function.

Orthogonal Protection of Lysine

The ability to synthesize complex, modified peptides hinges on the concept of orthogonal protection. This strategy uses protecting groups for the α-amino and ε-amino groups that can be removed under different chemical conditions, allowing for selective deprotection and modification.

A Comprehensive Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of Fluorenylmethyloxycarbonyl (Fmoc) chemistry as it is applied in solid-phase peptide synthesis (SPPS), a cornerstone technique in peptide research and drug development. This document outlines the core principles, detailed experimental protocols, and critical considerations for the successful synthesis of peptides.

Core Principles of Fmoc SPPS

Solid-phase peptide synthesis (SPPS) facilitates the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. The Fmoc/tBu strategy is a widely adopted orthogonal protection scheme. In this approach, the Nα-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc group, while the amino acid side chains are protected by acid-labile groups, typically tert-butyl (tBu) based.

The synthesis follows a cyclical process:

-

Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound peptide chain, typically using a secondary amine base like piperidine. This exposes a free amine for the next coupling step.

-

Activation and Coupling: The carboxylic acid of the incoming Fmoc-protected amino acid is activated by a coupling reagent. The activated amino acid is then coupled to the free amine of the resin-bound peptide, forming a new peptide bond.

-

Washing: Excess reagents and byproducts are removed by washing the resin with a suitable solvent, typically N,N-dimethylformamide (DMF).

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed simultaneously using a strong acid, such as trifluoroacetic acid (TFA).

Experimental Protocols

The following are detailed methodologies for the key stages of manual Fmoc SPPS.

Protocol 1: Resin Preparation and Swelling

-

Weigh the appropriate amount of resin (e.g., 300 mg for a 0.1 mmol scale synthesis) and transfer it to a suitable reaction vessel, such as a fritted glass funnel or a specialized SPPS reaction vessel.[1]

-

Add N,N-dimethylformamide (DMF) to the resin to swell it. Allow the resin to swell for at least 30-60 minutes at room temperature.[1] This step is crucial for ensuring optimal reaction kinetics by allowing reagents to access the reactive sites within the resin beads.

-

After swelling, drain the DMF from the reaction vessel.

Protocol 2: Loading the First Amino Acid (Example with 2-Chlorotrityl Chloride Resin)

-

Swell the 2-chlorotrityl chloride resin in dichloromethane (DCM) for at least 30 minutes.[1]

-

In a separate vial, dissolve the first Fmoc-protected amino acid (3 equivalents relative to the resin substitution) and N,N-diisopropylethylamine (DIPEA) (7.5 equivalents) in dry DCM (approximately 10 mL per gram of resin).[2]

-

Add the amino acid solution to the swelled resin and agitate the mixture for 30 to 60 minutes at room temperature.[2]

-

To cap any remaining unreacted sites on the resin, add a solution of DCM/methanol/DIPEA (80:15:5 v/v/v) and mix for 15-30 minutes.[2]

-

Wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to remove excess reagents and byproducts.[2]

Protocol 3: The SPPS Cycle (Deprotection and Coupling)

Fmoc Deprotection:

-

Add a 20% (v/v) solution of piperidine in DMF to the resin-bound peptide.[1][3][4] Use approximately 10 mL of solution per gram of resin.[4]

-

Agitate the mixture at room temperature. A common procedure involves two treatments: a first treatment of 2-5 minutes, followed by draining and a second treatment of 5-20 minutes.[3][4]

-

Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to completely remove the piperidine and the dibenzofulvene-piperidine adduct.[3]

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (typically 3-5 equivalents relative to the resin loading), a coupling reagent (e.g., HATU, HBTU, HCTU), and a base (e.g., DIPEA or 2,4,6-collidine).[1][3] Refer to Table 2 for recommended equivalents.

-

Allow the mixture to pre-activate for 1-5 minutes.[3]

-

Add the activated amino acid solution to the deprotected resin-bound peptide.

-

Agitate the reaction mixture at room temperature for 1-4 hours.[1][3] The progress of the reaction can be monitored using a qualitative method like the Kaiser test.[3]

-

After the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).

Repeat the deprotection and coupling steps for each amino acid in the sequence.

Protocol 4: Cleavage and Deprotection

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it thoroughly under vacuum.

-

Prepare a cleavage cocktail appropriate for the peptide sequence. A widely used general-purpose cocktail is TFA/TIS/water (95:2.5:2.5 v/v/v). For peptides containing sensitive residues like Cysteine, Methionine, or Tryptophan, specific scavengers are required (see Table 3).

-

Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours.[3][5]

-

Filter the resin and collect the filtrate, which contains the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.

-

Centrifuge the suspension to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether and dry it under vacuum. The crude peptide can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data in Fmoc SPPS

The efficiency and success of peptide synthesis are influenced by various quantitative parameters. The following tables summarize key data for reagents and reaction conditions.

Table 1: Common Resins for Fmoc SPPS

| Resin Type | C-Terminal Functional Group | Cleavage Condition | Applications |

| Wang Resin | Carboxylic Acid | 95% TFA | General purpose for peptide acids.[1] |

| 2-Chlorotrityl Chloride Resin | Carboxylic Acid | Dilute acid (e.g., 1% TFA in DCM) for protected fragments, or standard 95% TFA for full deprotection.[1] | Synthesis of protected peptide fragments; good for sterically hindered amino acids.[1] |

| Rink Amide Resin | Amide | 95% TFA | Synthesis of peptide amides.[1][6] |

| Sieber Amide Resin | Amide | 1% TFA in DCM | Synthesis of protected peptide amides under mild cleavage conditions.[6] |

Table 2: Common Coupling Reagents in Fmoc SPPS

| Reagent | Full Name | Equivalents (Reagent/Base) | Activation Time | Notes |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | 3-5 / 6-10 | 1-5 min | Effective and widely used.[3] |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | 3-5 / 6-10 | 1-5 min | Highly efficient, especially for difficult couplings.[3] |

| HCTU | O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | 3-5 / 6-10 | 1-5 min | Similar to HBTU but can be more reactive.[1] |

| DIC/HOBt | N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole | 3-5 / 3-5 | 5-10 min | A classic and cost-effective combination.[7] |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | 3-5 / 6-10 | 1-5 min | High efficiency, non-explosive byproducts.[3] |

Table 3: Common Cleavage Cocktails

| Reagent Cocktail | Composition (v/v or w/v) | Target Residues and Purpose |

| TFA/TIS/H₂O | 95% / 2.5% / 2.5% | General purpose; TIS scavenges carbocations. |

| Reagent K | TFA/Thioanisole/H₂O/Phenol/EDT (82.5:5:5:5:2.5) | For peptides with Arg(Pbf/Pmc), Cys(Trt), Met, Trp. |

| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | For peptides with Arg(Mtr). |

| Cocktail for Met-containing peptides | TFA (81%), phenol (5%), thioanisole (5%), 1,2-ethanedithiol (2.5%), water (3%), dimethylsulfide (2%), ammonium iodide (1.5% w/w) | Minimizes methionine side-chain oxidation.[8] |

Visualizing Fmoc SPPS Workflows and Mechanisms

Diagrams generated using Graphviz (DOT language) illustrate the key processes in Fmoc SPPS.

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis.

Caption: Base-catalyzed β-elimination mechanism of Fmoc deprotection.[9][10][11]

Caption: Amino acid activation and coupling using HATU as the coupling reagent.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. Building Blocks, Resins, and Coupling Reagents for GLP-1 Synthesis [merckmillipore.com]

- 7. bachem.com [bachem.com]

- 8. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Fmoc-Lys-OH Hydrochloride: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Fmoc-Lys-OH hydrochloride, a critical building block in modern peptide synthesis. Tailored for researchers, scientists, and professionals in drug development, this document outlines its chemical properties, applications in solid-phase peptide synthesis (SPPS), and relevant biological pathways.

Core Chemical Properties

This compound, chemically known as Nα-(9-Fluorenylmethoxycarbonyl)-L-lysine hydrochloride, is a widely utilized amino acid derivative in peptide chemistry. Its key characteristics are summarized below.

| Property | Value | References |

| CAS Number | 139262-23-0 | [1][2][3] |

| Molecular Weight | 404.89 g/mol | [2][3][4] |

| Molecular Formula | C₂₁H₂₄N₂O₄·HCl | [1][2] |

| Appearance | White to off-white crystalline solid or powder. | [1] |

| Purity | Typically ≥98-99% by HPLC. | |

| Storage Conditions | Store sealed, protected from moisture and light at 2–8°C. | [1] |

Role in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a fundamental component in Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone technique for creating synthetic peptides.[5] The fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amino group of lysine, preventing unwanted reactions during peptide chain elongation.[6] This protection is crucial for the stepwise and controlled assembly of amino acids into a desired peptide sequence.

The Fmoc group is notably base-labile, allowing for its removal under mild conditions, typically with a solution of piperidine in a solvent like dimethylformamide (DMF). This orthogonality to the acid-labile side-chain protecting groups and the resin linker is a key advantage of the Fmoc/tBu strategy in SPPS.

Experimental Protocol: Fmoc Deprotection

A standard protocol for the removal of the Fmoc group from the N-terminus of a resin-bound peptide is as follows:

-

Resin Washing: The peptide-resin is washed multiple times with DMF to remove residual reagents and byproducts from the previous coupling step.

-

Deprotection: The resin is treated with a 20% solution of piperidine in DMF for a specified period (e.g., 5-20 minutes) to cleave the Fmoc group.[7] This step is often repeated to ensure complete deprotection.

-

Washing: Following deprotection, the resin is thoroughly washed again with DMF to remove the cleaved Fmoc-piperidine adduct and excess piperidine.

References

- 1. Fmoc-Lys(Boc)(Me)-OH: Applications in Synthesis of Histone Tail Peptides and its Concise Preparation Method_Chemicalbook [chemicalbook.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. researchgate.net [researchgate.net]

- 4. peptide.com [peptide.com]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. novacellbio.com [novacellbio.com]

- 7. chempep.com [chempep.com]

Solubility Profile of Fmoc-Lys-OH Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-Lys-OH hydrochloride (Nα-(9-Fluorenylmethoxycarbonyl)-L-lysine hydrochloride), a critical building block in solid-phase peptide synthesis, drug delivery systems, and the development of antibody-drug conjugates (ADCs). Understanding the solubility of this compound in various solvents is paramount for its effective handling, reaction optimization, and formulation.

Core Principles of Solubility

This compound is a derivative of the essential amino acid lysine, featuring a bulky, hydrophobic Fmoc protecting group and a hydrophilic amino acid backbone with a hydrochloride salt. This amphipathic nature results in a varied solubility profile across different solvent classes. The presence of the hydrochloride salt generally enhances its solubility in polar and aqueous solutions compared to its free base counterpart.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound and its related compounds in common laboratory solvents. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of co-solvents. The data for the free base (Fmoc-Lys-OH) and the D-enantiomer are provided for comparative purposes, as they may offer insights into the solubility behavior of the L-enantiomer hydrochloride salt.

| Compound | Solvent | Solubility (mg/mL) | Conditions |

| Fmoc-L-Lys-OH Hydrochloride | Dimethylformamide (DMF) | 150 | - |

| Fmoc-L-Lys-OH Hydrochloride | Dimethyl sulfoxide (DMSO) | 125 | Requires sonication |

| Fmoc-D-Lys-OH Hydrochloride | Dimethyl sulfoxide (DMSO) | 200 | Requires sonication |

| Fmoc-L-Lys-OH (Free Base) | Dimethyl sulfoxide (DMSO) | 50 | Requires sonication and pH adjustment to 2 |

| Fmoc-L-Lys-OH (Free Base) | Methanol (MeOH) | 5.74 | Requires sonication and pH adjustment to 6 |

| Fmoc-L-Lys-OH (Free Base) | Water (H₂O) | 3.64 | Requires sonication and pH adjustment to 3 |

Data compiled from multiple sources.[1][2][3][4]

Qualitative Solubility Information

In addition to the quantitative data, several sources describe the qualitative solubility of this compound:

-

Highly Polar Solvents : It is generally considered to have good solubility in highly polar solvents such as water.[5][6]

-

Organic Solvents : It is also soluble in various organic solvents, including acetone, chloroform, and dichloromethane.[5]

Experimental Protocol for Solubility Determination

For researchers who need to determine the solubility of this compound in a specific solvent system, the following protocol, based on the widely accepted shake-flask method, is recommended.[7][8]

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., water, buffer, organic solvent)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

Methodology:

-

Preparation : Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent.

-

Solvent Addition : Add a precise volume of the solvent to each vial.

-

Equilibration : Tightly cap the vials and place them in a constant temperature environment (e.g., 25°C) on an orbital shaker. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

-

Phase Separation : After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For finer suspensions, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection : Carefully withdraw a clear aliquot of the supernatant. To ensure no solid particles are transferred, it is recommended to filter the supernatant through a syringe filter.

-

Dilution : Accurately dilute the collected supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Concentration Analysis : Determine the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation : Calculate the original solubility in mg/mL by accounting for the dilution factor.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: A flowchart of the shake-flask method for solubility testing.

Conclusion

The solubility of this compound is a critical parameter for its application in peptide synthesis and drug development. While it exhibits good solubility in polar aprotic solvents like DMF and DMSO, its solubility in aqueous and protic solvents can be more limited and may require pH adjustment. For applications requiring specific solvent systems, it is recommended to experimentally determine the solubility using a robust method such as the shake-flask protocol outlined in this guide. This will ensure accurate and reproducible results in research and development endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound CAS#: 139262-23-0 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. CAS 139262-23-0: Fmoc-Lys-OH・HCl | CymitQuimica [cymitquimica.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. bmglabtech.com [bmglabtech.com]

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to Fmoc-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group has become an indispensable tool in the synthesis of peptides for research, diagnostics, and therapeutic development. Its introduction revolutionized solid-phase peptide synthesis (SPPS) by offering a milder, more versatile, and efficient alternative to traditional methods. This technical guide provides an in-depth exploration of the core principles governing the use of Fmoc-protected amino acids, complete with detailed experimental protocols, quantitative data, and visual representations of key processes to empower researchers in their peptide synthesis endeavors.

Introduction to Fmoc Chemistry in Peptide Synthesis

Solid-phase peptide synthesis is a stepwise process where amino acids are sequentially added to a growing peptide chain anchored to an insoluble resin.[1] To ensure the selective formation of the desired peptide bonds and prevent unwanted side reactions and polymerization, the α-amino group of each incoming amino acid must be temporarily protected.[1] The Fmoc group, introduced by Carpino and Han in 1970, has gained widespread adoption for this purpose, largely supplanting the older tert-butyloxycarbonyl (Boc) protecting group.[1]

The dominance of Fmoc chemistry stems from its principle of orthogonality. The Fmoc group is labile to mild basic conditions, typically a solution of piperidine, while the protecting groups for the amino acid side chains are labile to strong acids.[2][3] This allows for the selective deprotection of the α-amino group at each cycle of peptide elongation without prematurely removing the side-chain protecting groups. The final cleavage of the peptide from the resin and removal of all side-chain protecting groups is then accomplished in a single step with a strong acid cocktail.[4]

Key Advantages of the Fmoc Strategy:

-

Mild Deprotection Conditions: The use of a weak base like piperidine preserves the integrity of acid-sensitive amino acid residues and linkers.[2][]

-

Orthogonality: The base-lability of the Fmoc group is orthogonal to the acid-labile side-chain protecting groups, enabling selective deprotection.[2][3]

-

UV Monitoring: The fluorenyl moiety of the Fmoc group exhibits strong UV absorbance, allowing for real-time, quantitative monitoring of the deprotection step.[6][7][8]

-

Automation and High-Throughput Synthesis: The mild reaction conditions and reliable chemistry are well-suited for automated peptide synthesizers.[1]

The Chemistry of Fmoc-Protected Amino Acids

An Fmoc-protected amino acid consists of three key components: the amino acid backbone, the N-α-Fmoc protecting group, and, if necessary, a side-chain protecting group.[6] The Fmoc group itself is a urethane-type protecting group, which helps to suppress racemization during the activation and coupling steps.[9]

The Fmoc Deprotection Mechanism

The removal of the Fmoc group is a classic example of a base-catalyzed β-elimination reaction. The process is typically carried out using a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[10]

The mechanism proceeds in two main steps:

-

Proton Abstraction: The secondary amine, piperidine, acts as a base and abstracts the acidic proton from the C9 position of the fluorene ring.[10]

-

β-Elimination: This abstraction leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine of the peptide chain. The highly reactive DBF is then trapped by piperidine to form a stable adduct.[10][11]

// Nodes Fmoc_Peptide [label="Fmoc-NH-Peptide-Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Piperidine1 [label="Piperidine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Deprotonated Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Free_Amine [label="H₂N-Peptide-Resin", fillcolor="#34A853", fontcolor="#FFFFFF"]; DBF [label="Dibenzofulvene (DBF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Piperidine2 [label="Piperidine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adduct [label="DBF-Piperidine Adduct", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Fmoc_Peptide -> Intermediate [label="+ Piperidine"]; Piperidine1 -> Intermediate [style=invis]; Intermediate -> Free_Amine [label="β-Elimination"]; Intermediate -> DBF [label="β-Elimination"]; DBF -> Adduct [label="+ Piperidine"]; Piperidine2 -> Adduct [style=invis]; } END_DOT

The formation of the DBF-piperidine adduct can be monitored spectrophotometrically at approximately 301 nm, providing a method to track the progress of the deprotection reaction.[8][12]

The Solid-Phase Peptide Synthesis (SPPS) Cycle

Fmoc-based SPPS is a cyclical process involving the repeated steps of deprotection and coupling to elongate the peptide chain.

Deprotection

As previously described, this step involves the removal of the Fmoc group from the N-terminus of the resin-bound peptide using a solution of piperidine in DMF.

Coupling

Following deprotection and washing, the next Fmoc-protected amino acid is introduced. To facilitate the formation of a peptide bond, the carboxylic acid of the incoming amino acid must be activated.[12] This is typically achieved using a coupling reagent. Common classes of coupling reagents include carbodiimides (e.g., DIC) and uronium/aminium salts (e.g., HBTU, HATU, PyBOP).[13][14] These reagents react with the amino acid to form a highly reactive intermediate that is readily attacked by the free amine of the peptide chain on the resin.[13]

| Coupling Reagent | Full Name | Class | Key Features |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium/Aminium | Effective, widely used, and cost-effective.[13] |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium/Aminium | Highly efficient, particularly for sterically hindered amino acids.[12] |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium | Offers rapid coupling with low racemization.[15] |

| DIC/HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | Carbodiimide | A classic and effective combination that minimizes racemization.[14] |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Uronium/Aminium | High efficiency comparable to HATU, with more water-soluble byproducts, facilitating purification.[13] |

Experimental Protocols

The following are generalized protocols for manual Fmoc-SPPS. Reagent equivalents and reaction times may need to be optimized depending on the specific peptide sequence and scale of the synthesis.

Resin Swelling

-

Place the desired amount of resin in a reaction vessel.

-

Add a suitable solvent, such as DMF (approximately 10-15 mL per gram of resin).

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[4][15]

-

Drain the solvent.

Fmoc Deprotection

-

Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.[16]

-

Agitate the mixture for an initial 3-5 minutes, then drain.[4]

-

Add a fresh portion of the 20% piperidine solution and agitate for an additional 10-20 minutes to ensure complete deprotection.[4][13]

-

Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[13][16]

Amino Acid Coupling (HBTU/DIEA Example)

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-4 equivalents relative to resin loading) and HBTU (3-3.8 equivalents) in DMF.[4]

-

Add N,N-diisopropylethylamine (DIEA) (6-8 equivalents) to the solution to serve as a base.[4]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature for 1-4 hours.[4][13] The progress can be monitored using a qualitative test like the Kaiser test to check for the presence of free primary amines.[4]

-

Drain the coupling solution and wash the resin with DMF (3-5 times).[4]

Final Cleavage and Deprotection

-

After the final coupling and deprotection cycle, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.[4]

-

Prepare a cleavage cocktail appropriate for the peptide sequence and resin. A common cocktail is Reagent K: 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[4] Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

-

Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[15]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[17]

-

Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.[4]

Quantitative Data in Fmoc SPPS

| Parameter | Typical Value/Range | Notes |

| Deprotection Reagent | 20% Piperidine in DMF (v/v) | The most common reagent for Fmoc removal.[16][18] |

| Deprotection Time | 5-20 minutes (often in two steps) | Can be extended for difficult sequences.[4][13] Microwave-assisted synthesis can reduce this time significantly.[17][19] |

| Amino Acid Equivalents | 3-5 equivalents per coupling | Relative to the loading capacity of the resin.[15][20] |

| Coupling Reagent Equiv. | 3-5 equivalents per coupling | Stoichiometry is typically matched to the amino acid.[15][20] |

| Base Equivalents (e.g., DIEA) | 6-10 equivalents per coupling | A larger excess is often used to ensure the reaction environment remains basic.[4][15] |

| Coupling Time | 30-240 minutes | Highly dependent on the specific amino acids being coupled and the coupling reagent used.[13][15] |

| UV Monitoring Wavelength | ~301 nm | Corresponds to the absorbance of the DBF-piperidine adduct.[8][12] |

| Cleavage Cocktail | 95% TFA / 2.5% H₂O / 2.5% TIS | A standard cocktail (Reagent K). The composition of scavengers (H₂O, TIS) is adjusted based on the amino acid composition.[4][21] |

| Cleavage Time | 2-4 hours | Can be longer for complete removal of certain side-chain protecting groups.[15][21] |

Common Side Reactions and Troubleshooting

While Fmoc-SPPS is a robust methodology, several side reactions can occur, potentially impacting the yield and purity of the final peptide.

-

Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a five-membered ring aspartimide intermediate, especially under basic conditions. This can lead to racemization and the formation of β-peptides.[22][23]

-

Diketopiperazine Formation: At the dipeptide stage, particularly with proline as one of the first two residues, the N-terminal amine can cyclize onto the ester linkage with the resin, cleaving the dipeptide from the support.[22]

-

Racemization: The activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which is susceptible to racemization, particularly for amino acids like histidine and cysteine.[12][14]

-

Aggregation: As the peptide chain elongates, it can aggregate on the resin, leading to incomplete deprotection and coupling reactions.[22]

// Nodes Start [label="Low Yield or Purity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incomplete_Coupling [label="Incomplete Coupling?\n(Positive Kaiser Test)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Incomplete_Deprotection [label="Incomplete Deprotection?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Aggregation [label="Aggregation?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Side_Reactions [label="Other Side Reactions?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

Sol_Coupling [label="Solution:\n- Double couple\n- Use stronger activator (e.g., HATU)\n- Increase reaction time/temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Deprotection [label="Solution:\n- Extend deprotection time\n- Use DBU as a stronger base", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Aggregation [label="Solution:\n- Use chaotropic salts\n- Switch to a different solvent (e.g., NMP)\n- Incorporate pseudoprolines", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Side_Reactions [label="Solution:\n- Optimize protecting groups\n- Modify coupling/deprotection conditions\n- Adjust cleavage cocktail", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Incomplete_Coupling; Incomplete_Coupling -> Incomplete_Deprotection [label="No"]; Incomplete_Deprotection -> Aggregation [label="No"]; Aggregation -> Side_Reactions [label="No"];

Incomplete_Coupling -> Sol_Coupling [label="Yes"]; Incomplete_Deprotection -> Sol_Deprotection [label="Yes"]; Aggregation -> Sol_Aggregation [label="Yes"]; Side_Reactions -> Sol_Side_Reactions [label="Yes"]; } END_DOT

Conclusion

The use of Fmoc-protected amino acids has fundamentally advanced the field of peptide synthesis, enabling the routine production of complex peptides with high purity and yield. A thorough understanding of the underlying chemical principles, from the mechanism of deprotection to the selection of appropriate coupling reagents and the mitigation of potential side reactions, is paramount for success. This guide provides a solid foundation for researchers, scientists, and drug development professionals to effectively harness the power of Fmoc chemistry in their scientific pursuits.

References

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

- 6. chempep.com [chempep.com]

- 7. UV Synthesis Monitoring - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]

- 8. researchgate.net [researchgate.net]

- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chempep.com [chempep.com]

- 13. benchchem.com [benchchem.com]

- 14. bachem.com [bachem.com]

- 15. benchchem.com [benchchem.com]

- 16. chem.uci.edu [chem.uci.edu]

- 17. rsc.org [rsc.org]

- 18. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 19. US8314208B2 - Microwave enhanced N-fmoc deprotection in peptide synthesis - Google Patents [patents.google.com]

- 20. academic.oup.com [academic.oup.com]

- 21. tools.thermofisher.com [tools.thermofisher.com]

- 22. peptide.com [peptide.com]

- 23. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

A Beginner's Guide to Fmoc-Lys(Boc)-OH in Peptide Research: An In-depth Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of peptide synthesis, the precise assembly of amino acids into a defined sequence is paramount. This is achieved through the strategic use of protecting groups, which temporarily block reactive functional groups to prevent unwanted side reactions. For the synthesis of peptides containing the amino acid lysine, Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-(tert-butyloxycarbonyl)-L-lysine, commonly known as Fmoc-Lys(Boc)-OH, is an indispensable building block. This guide provides a comprehensive technical overview of Fmoc-Lys(Boc)-OH for researchers new to peptide synthesis, covering its core principles, experimental protocols, and analytical characterization.

The utility of Fmoc-Lys(Boc)-OH lies in its orthogonal protection scheme. The α-amino group is protected by the base-labile Fmoc group, while the ε-amino group of the lysine side chain is protected by the acid-labile Boc group.[1][2] This dual-protection strategy allows for the selective deprotection of the α-amino group during the stepwise elongation of the peptide chain in Solid-Phase Peptide Synthesis (SPPS), while the lysine side chain remains protected.[] The Boc group is only removed during the final cleavage of the peptide from the solid support under strong acidic conditions.[4][5]

Physicochemical Properties of Fmoc-Lys(Boc)-OH

A thorough understanding of the physicochemical properties of Fmoc-Lys(Boc)-OH is crucial for its proper handling and use in peptide synthesis.

| Property | Value | References |

| Chemical Formula | C₂₆H₃₂N₂O₆ | [4][6][7] |

| Molecular Weight | 468.54 g/mol | [4][6] |

| CAS Number | 71989-26-9 | [4][6][7] |

| Appearance | White to off-white powder | [8] |

| Melting Point | 125-140 °C | [8] |

| Solubility | Soluble in DMF, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [4] |

The Core of Peptide Synthesis: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Fmoc-based SPPS is the most common method for synthesizing peptides in a laboratory setting.[5] The process involves the stepwise addition of Fmoc-protected amino acids to a growing peptide chain that is anchored to an insoluble solid support (resin).

The SPPS Cycle: A Step-by-Step Workflow

The synthesis of a peptide on a solid support follows a cyclical process, as illustrated below.

Caption: A high-level workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Orthogonal Protection Strategy

The success of Fmoc-SPPS hinges on the concept of orthogonal protection . This means that the different protecting groups used in the synthesis can be removed under distinct chemical conditions without affecting each other.[1][2][9] In the case of Fmoc-Lys(Boc)-OH, the Fmoc group is removed by a base (e.g., piperidine), while the Boc group is stable to this condition. Conversely, the Boc group is removed by a strong acid (e.g., trifluoroacetic acid - TFA), which does not affect the peptide bonds.

Caption: Orthogonal deprotection of Fmoc and Boc groups.

Experimental Protocols

The following are detailed protocols for the key steps in the synthesis of a peptide containing lysine using Fmoc-Lys(Boc)-OH. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and scale of the synthesis.

Resin Preparation (Swelling)

-

Objective: To swell the resin in a suitable solvent to allow for efficient diffusion of reagents.

-

Protocol:

-

Place the desired amount of resin (e.g., Wang resin or Rink Amide resin) in a reaction vessel.[10]

-

Add N,N-dimethylformamide (DMF) to cover the resin (approximately 10 mL per gram of resin).[10]

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[11][12]

-

Drain the DMF from the reaction vessel.[10]

-

Fmoc Deprotection

-

Objective: To remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Protocol:

-

Add a 20% solution of piperidine in DMF to the swollen resin.[11]

-

Agitate the mixture for 5-10 minutes at room temperature.[11]

-

Drain the solution.

-

Repeat the piperidine treatment for another 10-20 minutes to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.[10]

-

Amino Acid Coupling

-

Objective: To form a peptide bond between the free N-terminus on the resin and the incoming Fmoc-amino acid. This protocol uses HBTU/HOBt as the coupling activators.

-

Protocol:

-

In a separate vial, dissolve 3-4 equivalents of the Fmoc-amino acid (e.g., Fmoc-Lys(Boc)-OH) and 3-4 equivalents of HOBt in DMF.

-

Add 3-4 equivalents of HBTU to the amino acid solution.

-

Add 6-8 equivalents of a base, such as N,N-diisopropylethylamine (DIPEA), to the activation mixture and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

-

Cleavage and Final Deprotection

-

Objective: To cleave the synthesized peptide from the resin and simultaneously remove the side-chain protecting groups (including the Boc group from lysine).

-

Protocol:

-

After the final coupling and deprotection step, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.[10]

-

Prepare a cleavage cocktail. A common cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger to trap reactive cations generated during deprotection.

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

-

Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.[10]

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

-

Dry the peptide pellet under vacuum.

-

Analysis and Characterization of the Synthetic Peptide

After synthesis, it is crucial to verify the identity and purity of the peptide. The two primary analytical techniques used for this purpose are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[13]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is used to assess the purity of the synthetic peptide.[13] The crude peptide is dissolved in a suitable solvent and injected into the HPLC system. The components of the mixture are separated based on their hydrophobicity.

-

Expected Results: A successful synthesis will show a major peak corresponding to the desired peptide, with smaller peaks representing impurities.[8][14] The purity is calculated as the area of the main peak relative to the total area of all peaks.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide.[15][16] This provides strong evidence that the correct amino acid sequence has been synthesized.

-

Expected Results: The mass spectrum should show a prominent peak corresponding to the calculated molecular weight of the target peptide.[16] For peptides, it is common to observe multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺), which can be used to calculate the molecular mass of the peptide.[17]

Potential Side Reactions Involving Lysine

While Fmoc-Lys(Boc)-OH is a robust building block, certain side reactions can occur during peptide synthesis.

-

Incomplete Deprotection/Coupling: Failure to completely remove the Fmoc group or achieve complete coupling at each step will result in deletion sequences (peptides missing one or more amino acids).

-

Premature Fmoc Removal: The free ε-amino group of a deprotected lysine residue within the peptide sequence can, in some cases, be basic enough to cause the premature removal of the Fmoc group from the N-terminus, leading to the insertion of an extra amino acid.

-

Side-Chain Acylation: If the Boc protecting group on the lysine side chain is prematurely removed, the ε-amino group can be acylated during a subsequent coupling step, leading to branched peptides.[18]

-

Racemization: The chiral integrity of the amino acids can be compromised under certain activation and coupling conditions, although this is less common with standard coupling reagents like HBTU/HOBt.[19]

Conclusion

Fmoc-Lys(Boc)-OH is a cornerstone of modern peptide synthesis, enabling the incorporation of lysine into peptide sequences with high fidelity. Its orthogonal protection scheme is fundamental to the success of Fmoc-based SPPS. By understanding the principles of its use, following established protocols, and being aware of potential side reactions, researchers can confidently and efficiently synthesize a wide range of lysine-containing peptides for applications in research, diagnostics, and therapeutic development. Careful purification and rigorous analytical characterization are essential final steps to ensure the quality and integrity of the synthesized peptide.

References

- 1. peptide.com [peptide.com]

- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chempep.com [chempep.com]

- 5. youtube.com [youtube.com]

- 6. Fmoc-Lys(Boc)-OH | TargetMol [targetmol.com]

- 7. peptide.com [peptide.com]

- 8. researchgate.net [researchgate.net]

- 9. biosynth.com [biosynth.com]

- 10. peptide.com [peptide.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. chemistry.du.ac.in [chemistry.du.ac.in]

- 13. agilent.com [agilent.com]

- 14. Synthetic Peptide Analyzed with HPLC - AppNote [mtc-usa.com]

- 15. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 16. Mass Spectrometry of Peptides – Techniques and Analysis [genosphere-biotech.com]

- 17. agilent.com [agilent.com]

- 18. researchgate.net [researchgate.net]

- 19. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to Fmoc-L-lysine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Fmoc-L-lysine hydrochloride stands as a critical reagent in the field of biochemistry and pharmaceutical sciences, primarily serving as a fundamental building block in solid-phase peptide synthesis (SPPS). Its unique structural characteristics, featuring a base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group, enable the precise and efficient assembly of complex peptide chains. This guide provides an in-depth overview of its core features, physicochemical properties, and standardized protocols for its application in synthesis.

Physicochemical Properties

Fmoc-L-lysine hydrochloride is a white to off-white crystalline powder.[1][2] Its hydrochloride salt form enhances solubility in aqueous solutions, a beneficial characteristic for various laboratory applications.[1] Key quantitative data are summarized below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 139262-23-0 | [1][3][4] |

| Molecular Formula | C₂₁H₂₄N₂O₄·HCl | [3][4] |

| Molecular Weight | 404.9 g/mol | [3][4] |

| Purity | ≥ 98 - 99.5% (by HPLC) | [2][3][5] |

| Appearance | White to off-white powder/solid | [1][3][6] |

| Melting Point | ~ 190 °C | [3] |

| Optical Rotation | [a]21.8/D = -10 ± 2.5 ° (c=1 in DMF) | [3] |

| Solubility | Soluble in Dimethylformamide (DMF) | [6] |

| Storage Conditions | 2 - 8 °C, protected from moisture and light | [2][3] |

Core Features and Applications

The utility of Fmoc-L-lysine hydrochloride stems from the properties of the Fmoc protecting group. This group is stable under acidic conditions but is readily cleaved by a mild base, typically piperidine, allowing for the selective deprotection of the α-amino group during peptide synthesis without affecting other acid-labile side-chain protecting groups.[3] This orthogonality is the foundation of Fmoc-based SPPS.

Its principal applications include:

-

Peptide Synthesis : It is an essential building block for incorporating lysine residues into peptide sequences via SPPS.[1][3] The free ε-amino group on the lysine side chain can be either protected with an orthogonal protecting group (like Boc) or left available for post-synthesis modifications.

-

Drug Development : The compound is extensively used in the development of peptide-based therapeutics, including vaccines and drug delivery systems.[3] The lysine side chain provides a site for attaching various functionalities to enhance solubility, biological activity, or stability.[3]

-

Bioconjugation : Fmoc-L-lysine hydrochloride is employed to link peptides to other biomolecules, such as antibodies or enzymes, creating targeted diagnostic and therapeutic agents.[3]

-

PROTAC Synthesis : It can serve as an alkyl chain-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6]

General Synthesis Pathway

The preparation of Fmoc-L-lysine involves a strategic two-step orthogonal protection method. First, the ε-amino group of L-lysine hydrochloride is temporarily protected by reacting it with an aromatic aldehyde to form an imine intermediate. Subsequently, the α-amino group is protected using an Fmoc-reagent (such as Fmoc-Cl or Fmoc-OSu). Finally, the imine is hydrolyzed under acidic conditions to liberate the ε-amino group, yielding the desired Nα-Fmoc-L-lysine product.[7]

Experimental Protocols

Key Experiment: Incorporation of Fmoc-L-lysine hydrochloride in SPPS

This protocol outlines a single coupling cycle for adding an Fmoc-L-lysine residue to a growing peptide chain on a solid support resin.

Materials:

-

Peptide synthesis resin (e.g., Rink Amide resin) with a pre-existing peptide chain

-

Fmoc-L-lysine hydrochloride

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide)

-

Deprotection solution: 20% piperidine in DMF

-

Washing solvent: DCM (Dichloromethane)

Methodology:

-

Resin Swelling: The resin is swelled in DMF for 30 minutes in the reaction vessel.

-

Fmoc Deprotection: The N-terminal Fmoc group on the resin-bound peptide is removed by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

-

Washing: The resin is thoroughly washed with DMF (5 times) and DCM (3 times) to remove residual piperidine and by-products.

-

Amino Acid Activation: In a separate vessel, Fmoc-L-lysine hydrochloride (3 equivalents relative to resin loading) is dissolved in DMF. HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) are added to activate the carboxylic acid group. The mixture is pre-activated for 5-10 minutes.

-

Coupling Reaction: The activated amino acid solution is added to the reaction vessel containing the deprotected resin. The reaction is allowed to proceed for 1-2 hours with agitation.

-

Washing: After the coupling reaction, the resin is washed extensively with DMF (5 times) and DCM (3 times) to remove unreacted reagents and by-products.

-

Cycle Repetition: The process (steps 2-6) is repeated for each subsequent amino acid to be added to the peptide chain.

Conclusion

Fmoc-L-lysine hydrochloride is an indispensable reagent for the synthesis of peptides for research, diagnostic, and therapeutic purposes. Its well-defined chemical properties and the robust nature of the Fmoc protection strategy provide a reliable and efficient means to incorporate lysine residues into complex biomolecules.[3] The standardized protocols for its use in SPPS have streamlined the production of custom peptides, accelerating innovation in drug discovery and protein engineering.[3]

References

- 1. CAS 139262-23-0: Fmoc-Lys-OH・HCl | CymitQuimica [cymitquimica.com]

- 2. novacellbio.com [novacellbio.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Fmoc-Lys-OH hydrochloride | 139262-23-0 [chemicalbook.com]

- 7. CN119118875A - Preparation method of Fmoc-L-lysine - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Fmoc-Lys(Boc)-OH Hydrochloride in the Synthesis of Therapeutic Peptides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nα-Fmoc-Nε-Boc-L-lysine hydrochloride (Fmoc-Lys(Boc)-OH·HCl) is a cornerstone building block in modern solid-phase peptide synthesis (SPPS) for the development of therapeutic peptides. Its dual-protection scheme, with the acid-labile Boc group on the side chain and the base-labile Fmoc group on the α-amino group, allows for the strategic incorporation of lysine into peptide sequences. Lysine is a critical amino acid in many therapeutic peptides, contributing to their solubility, charge, and providing a site for post-synthesis modifications such as pegylation, glycosylation, or the attachment of cytotoxic drugs. This document provides detailed application notes and experimental protocols for the use of Fmoc-Lys(Boc)-OH in the synthesis of therapeutic peptides, with a focus on antimicrobial peptides and GLP-1 receptor agonists.

Introduction

Lysine, an essential amino acid, plays a pivotal role in the structure and function of numerous therapeutic peptides. Its primary ε-amino group is positively charged at physiological pH, which can be crucial for interactions with biological targets. Furthermore, this side chain serves as a versatile handle for bioconjugation to enhance the therapeutic properties of peptides.[1][2]

Fmoc-Lys(Boc)-OH is the most commonly used derivative for incorporating lysine in Fmoc-based SPPS.[3][4] The orthogonal protection strategy is key to its utility: the Fmoc group is removed at each cycle of peptide elongation under mild basic conditions (e.g., piperidine), while the Boc group remains stable. The Boc group is only removed during the final cleavage of the peptide from the solid support using a strong acid, such as trifluoroacetic acid (TFA).[5][6] This ensures the selective deprotection of the lysine side chain at the end of the synthesis, preventing unwanted side reactions.[5]

Applications in Therapeutic Peptide Synthesis

Fmoc-Lys(Boc)-OH is integral to the synthesis of a wide array of therapeutic peptides, including:

-

Antimicrobial Peptides (AMPs): Lysine's positive charge is critical for the initial electrostatic interaction of AMPs with the negatively charged bacterial membrane, a key step in their mechanism of action.[3][6][7][8]

-

GLP-1 Receptor Agonists: In drugs like Liraglutide, a lysine residue serves as an attachment point for a fatty acid side chain, which promotes binding to albumin in the bloodstream, thereby extending the peptide's half-life.[9][10]

-

Peptide Vaccines: Lysine residues can be used to attach adjuvants or for conjugation to carrier proteins to enhance the immunogenicity of synthetic peptide antigens.

-

Targeted Drug Delivery: The lysine side chain can be used to conjugate cytotoxic agents or imaging molecules for targeted delivery to cancer cells.[2]

Experimental Protocols

General Protocol for Manual Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a generic therapeutic peptide on a Rink Amide resin, resulting in a C-terminally amidated peptide.

Materials:

-

Rink Amide resin (e.g., 100-200 mesh, loading 0.4-0.8 mmol/g)

-

Fmoc-amino acids (including Fmoc-Lys(Boc)-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole) or DIC (N,N'-Diisopropylcarbodiimide) and Oxyma.

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol, Diethyl ether

-

Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.[11]

-

Fmoc Deprotection (First Amino Acid): If starting with a pre-loaded resin, deprotect the Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF.[12]

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.[13]

-

-

Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and by-products.

-

Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines). A negative result (yellow beads) indicates a successful coupling. If the test is positive (blue beads), recoupling may be necessary.

-

Fmoc Deprotection (Chain Elongation):

-

Add 20% piperidine in DMF to the resin and shake for 3 minutes. Drain.

-

Add a fresh solution of 20% piperidine in DMF and shake for 10-15 minutes. Drain.[13]

-

-

Washing: Wash the resin with DMF (5x) to remove piperidine and the Fmoc-adduct.

-

Repeat Synthesis Cycle: Repeat steps 3-7 for each subsequent amino acid, including Fmoc-Lys(Boc)-OH, in the peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 6) and wash the resin thoroughly with DMF and then DCM. Dry the resin under vacuum.

-

Cleavage and Global Deprotection:

-

Treat the dried peptide-resin with the cleavage cocktail (e.g., 10 mL per gram of resin) for 2-3 hours at room temperature.[11] This step cleaves the peptide from the resin and removes the Boc protecting group from the lysine side chain and other acid-labile side-chain protecting groups.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.[13]

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

-

Dry the crude peptide under vacuum.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[14]

-

Characterize the purified peptide by mass spectrometry to confirm its molecular weight.[14]

-

Quantitative Data

The success of peptide synthesis is evaluated by the yield and purity of the final product. The following tables provide representative data for SPPS.

| Parameter | Typical Value | Factors Influencing the Outcome |

| Coupling Efficiency | >99% per step | Choice of coupling reagents, reaction time, temperature, and absence of steric hindrance. |

| Crude Peptide Purity | 50-85% | Peptide sequence (hydrophobicity, aggregation-prone sequences), length of the peptide, and efficiency of each synthesis step.[15] |

| Final Purity (after HPLC) | >95% or >98% | Efficiency of the HPLC purification protocol (column chemistry, gradient). |

| Overall Yield | 10-40% | Dependent on the number of amino acids and the efficiency of each coupling and deprotection step. For a 70-mer peptide, a 99.5% yield at each step results in a 50% overall theoretical yield. |

Table 1: Representative Quantitative Data for Solid-Phase Peptide Synthesis.

| Amino Acid | Protecting Group | Supplier Purity | Purity after In-house Purification |

| Fmoc-Lys(Boc)-OH | Boc | 99.58% | 99.85% |

| Fmoc-Thr(tBu)-OH | tBu | 99.75% | 99.89% |

| Fmoc-Gln(Trt)-OH | Trt | 99.39% | 99.72% |

Table 2: Example of Purity Improvement of Fmoc-Amino Acids Prior to Synthesis. Data adapted from a study on Glucagon synthesis.[16]

Visualizations

Experimental Workflow for SPPS

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Signaling Pathway of Liraglutide (a GLP-1 Receptor Agonist)

Caption: Simplified signaling pathway of Liraglutide upon binding to the GLP-1 receptor.

Mechanism of Action of Cationic Antimicrobial Peptides

Caption: General mechanism of action for cationic antimicrobial peptides.

Conclusion

Fmoc-Lys(Boc)-OH hydrochloride is an indispensable reagent for the synthesis of therapeutic peptides. Its robust and orthogonal protection scheme facilitates the reliable incorporation of lysine into complex peptide sequences. The protocols and data presented herein provide a comprehensive guide for researchers in the field of peptide-based drug discovery and development, enabling the efficient synthesis of peptides with high purity and yield. The versatility of the lysine side chain for post-synthesis modifications further underscores the importance of Fmoc-Lys(Boc)-OH in creating next-generation peptide therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Role of arginine and lysine in the antimicrobial mechanism of histone‐derived antimicrobial peptides – ScienceOpen [scienceopen.com]

- 4. Chemical Synthesis of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Liraglutide [pdb101.rcsb.org]

- 6. Role of Arginine and Lysine in the Antimicrobial Mechanism of Histone-derived Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of arginine and lysine in the antimicrobial mechanism of histone-derived antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aminer.cn [aminer.cn]

- 10. US20180057558A1 - Synthesis of GLP-1 Peptides - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. 4.1.1. Peptides Synthesis Preparation [bio-protocol.org]

- 13. benchchem.com [benchchem.com]

- 14. iris.cnr.it [iris.cnr.it]

- 15. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 16. WO2021070202A1 - A method for preparing glp-1 analogue by solid-phase peptide synthesis - Google Patents [patents.google.com]

Application Notes and Protocols for Bioconjugation Utilizing Fmoc-Lys-OH Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Lys-OH hydrochloride is a cornerstone building block in modern bioconjugation, serving as a versatile precursor for the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs), peptide-drug conjugates (PDCs), and PROTACs.[1] Its fluorenylmethoxycarbonyl (Fmoc) protected α-amino group allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols, while the ε-amino group of the lysine side chain provides a reactive handle for subsequent, site-specific modification.[2][3]

This document provides detailed application notes and experimental protocols for several key bioconjugation techniques that leverage Fmoc-Lys-OH and its orthogonally protected derivatives. These methods enable the precise attachment of a wide array of moieties, including fluorophores, small molecule drugs, and larger biomolecules, to a peptide backbone.

Core Concepts in Fmoc-Lysine Bioconjugation

The strategic use of orthogonally protected Fmoc-Lysine derivatives is central to achieving site-specific bioconjugation. These derivatives bear a second protecting group on the lysine's ε-amino group that can be removed under conditions that do not affect the Fmoc group on the α-amino group or other side-chain protecting groups. This allows for the selective deprotection and modification of the lysine side chain at a desired point during or after peptide synthesis.

Common orthogonally protected Fmoc-Lysine derivatives include:

-

Fmoc-Lys(Boc)-OH: The tert-butyloxycarbonyl (Boc) group is acid-labile and is typically removed during the final cleavage of the peptide from the resin with trifluoroacetic acid (TFA).[4][5] This exposes the ε-amino group for conjugation in solution.

-

Fmoc-Lys(Mtt)-OH: The 4-methyltrityl (Mtt) group is highly acid-sensitive and can be selectively removed on-resin using dilute TFA, allowing for side-chain modification while the peptide is still attached to the solid support.

-

Fmoc-Lys(ivDde)-OH: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group is removed with dilute hydrazine, providing another layer of orthogonality.

-

Fmoc-Lys(N₃)-OH: The azide group is not a protecting group but a functional handle for bioorthogonal "click chemistry" reactions.[6]

-

Fmoc-Lys(Alloc)-OH: The allyloxycarbonyl (Alloc) group is removed by palladium catalysis, offering a distinct deprotection strategy.[7]

Quantitative Data Summary

The efficiency of bioconjugation reactions can vary significantly depending on the chosen chemistry, the nature of the peptide and the molecule to be conjugated, and the reaction conditions. The following tables summarize representative quantitative data for common bioconjugation techniques involving lysine residues. It is important to note that these values are illustrative and optimal yields and purity should be determined empirically for each specific application.

Table 1: NHS Ester Conjugation Yields

| Peptide/Protein | Conjugated Molecule | Molar Excess of NHS Ester | Reaction Time (h) | pH | Yield (%) | Purity (%) | Reference/Notes |

| Model Peptide | Fluorescent Dye | 10-20 | 2-4 | 8.5 | >90 | >95 | Typical conditions for labeling peptides with fluorescent dyes. |

| Monoclonal Antibody | Drug-Linker | 5-10 | 1-2 | 8.0-9.0 | 70-90 | Variable | Yields for ADC production can vary based on desired drug-to-antibody ratio (DAR). |

| Peptide on Resin | Biotin-NHS | 5 | 2 | 8.0 | High | >90 | On-resin conjugation can be highly efficient. |

Table 2: Click Chemistry (CuAAC and SPAAC) Conjugation Yields

| Peptide/Protein | Conjugation Partner | Reaction Type | Reaction Time (h) | Yield (%) | Purity (%) | Reference/Notes |

| Azide-Peptide | Alkyne-Fluorophore | CuAAC | 1-4 | >95 | >98 | Copper-catalyzed click chemistry is generally very high yielding.[8] |

| Azide-Antibody | DBCO-Drug | SPAAC | 4-12 | >90 | >95 | Strain-promoted click chemistry is bioorthogonal and highly efficient.[2] |

| Alkyne-Peptide on Resin | Azide-PEG | CuAAC | 2-6 | >95 | >95 | On-resin click reactions are highly effective for peptide modification. |

Table 3: Maleimide Conjugation Yields (via Thiol Introduction)